molecular formula C14H8Cl4N4O B3534274 2,2,2-trichloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide

2,2,2-trichloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide

Cat. No. B3534274
M. Wt: 390.0 g/mol
InChI Key: NGAFCOKPMZUWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,2,2-trichloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide” is a complex organic molecule. It contains a benzotriazole moiety, which is a type of heterocyclic compound, and an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The benzotriazole moiety would contribute to the compound’s aromaticity, while the acetamide group would introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The benzotriazole moiety is known to participate in various chemical reactions, particularly those involving nucleophilic substitution. The acetamide group could also undergo various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the acetamide group, while its melting and boiling points would be influenced by the size and complexity of the molecule .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Future Directions

The study and application of “2,2,2-trichloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide” would depend on its properties and potential uses. It could be of interest in fields like medicinal chemistry if it shows promising biological activity, or in materials science if it has unique physical or chemical properties .

properties

IUPAC Name

2,2,2-trichloro-N-(6-chloro-2-phenylbenzotriazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4N4O/c15-9-6-11-12(7-10(9)19-13(23)14(16,17)18)21-22(20-11)8-4-2-1-3-5-8/h1-7H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAFCOKPMZUWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trichloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide
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2,2,2-trichloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide
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2,2,2-trichloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide
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2,2,2-trichloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide
Reactant of Route 5
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2,2,2-trichloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide
Reactant of Route 6
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2,2,2-trichloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide

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